3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-tert-butylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-tert-butylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-tert-butylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidinone core, and the final coupling of these fragments. Common reagents used in these reactions include thionyl chloride, tert-butylphenol, and various amines. Reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-tert-butylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-tert-butylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H27N3O3S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O3S2/c1-5-6-14-29-24(31)20(34-25(29)33)16-19-22(27-21-9-7-8-15-28(21)23(19)30)32-18-12-10-17(11-13-18)26(2,3)4/h7-13,15-16H,5-6,14H2,1-4H3/b20-16- |
InChI Key |
MSIURFKKWBNPTJ-SILNSSARSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)SC1=S |
Origin of Product |
United States |
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